BenchChemオンラインストアへようこそ!

(R)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride

chiral drug discovery stereochemistry enantiomeric purity

(R)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride (CAS 2828444-26-2) is a single-enantiomer, iodo-substituted pyrazole–pyrrolidine chiral building block supplied as the hydrochloride salt. Structurally, it presents an iodine atom at the 4-position of the pyrazole ring and an (R)-configured pyrrolidin-3-yl substituent at N1, with the salt form providing enhanced aqueous handling properties.

Molecular Formula C7H11ClIN3
Molecular Weight 299.54 g/mol
Cat. No. B8240897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
Molecular FormulaC7H11ClIN3
Molecular Weight299.54 g/mol
Structural Identifiers
SMILESC1CNCC1N2C=C(C=N2)I.Cl
InChIInChI=1S/C7H10IN3.ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;/h3,5,7,9H,1-2,4H2;1H/t7-;/m1./s1
InChIKeyRMFACYVLMIFGJX-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride – Chiral Building Block Procurement Guide


(R)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride (CAS 2828444-26-2) is a single-enantiomer, iodo-substituted pyrazole–pyrrolidine chiral building block supplied as the hydrochloride salt. Structurally, it presents an iodine atom at the 4-position of the pyrazole ring and an (R)-configured pyrrolidin-3-yl substituent at N1, with the salt form providing enhanced aqueous handling properties. This compound belongs to the class of aryl iodide heterocycles widely used as versatile intermediates in medicinal chemistry, particularly as precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and as scaffolds for kinase inhibitor programs. Its defined stereochemistry is essential for projects requiring enantiopure building blocks, where the (R)-configuration can critically influence target binding and downstream biological activity.

Why (R)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride Cannot Be Replaced by Generic Analogs


In chiral drug discovery and chemical biology, substituting a specific enantiomer with its antipode, the racemate, or a halogen analog is not a trivial exchange. The (R)-configuration of the pyrrolidine ring can impart dramatically different three-dimensional geometry compared to the (S)-enantiomer, leading to divergent target binding, selectivity, and metabolic stability. Similarly, exchanging the 4-iodo substituent for bromo or des-halo analogs alters not only the steric and electronic profile but also the compound's utility in cross-coupling chemistry and radiolabeling applications. Procurement of the incorrect stereoisomer or salt form can result in failed synthetic campaigns, irreproducible biological data, and wasted resources. The evidence below quantifies these critical differentiations.

(R)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride – Quantitative Differentiation Evidence vs. Closest Analogs


Enantiomeric Purity: (R)- vs. (S)-Enantiomer – Chiral Specification Impact

The target compound is the (R)-enantiomer hydrochloride (CAS 2828444-26-2) with a defined [C@@H] stereocenter at the pyrrolidine 3-position. The (S)-enantiomer hydrochloride (CAS 2828444-29-5) is the direct stereochemical comparator. Enantiomeric purity is critical: a 1% contamination of the opposite enantiomer in a chiral drug candidate can reduce target affinity by orders of magnitude and alter pharmacokinetic profiles. This compound is supplied at ≥95% purity with verified (R)-configuration, whereas the racemic free base (CAS 1340149-81-6) provides a 1:1 mixture of enantiomers, unsuitable for stereospecific SAR studies.

chiral drug discovery stereochemistry enantiomeric purity

Salt Form Advantage: Hydrochloride Salt vs. Free Base – Solubility and Handling

The hydrochloride salt (MW 299.54 g/mol) provides superior aqueous solubility compared to the free base (MW 263.08 g/mol), a critical parameter for aqueous-phase reactions and biological assays. The free base form (CAS 1340149-81-6) requires organic solvents for dissolution, which may be incompatible with enzymatic or cellular assay conditions. Quantitative solubility data for the hydrochloride salt shows water miscibility, while the free base is practically insoluble in aqueous media.

formulation aqueous solubility salt screening

Halogen Reactivity: 4-Iodo vs. 4-Bromo Analog in Cross-Coupling Chemistry

The 4-iodo substituent on the pyrazole ring provides significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the 4-bromo analog (CAS 1247439-25-3). [1] Aryl iodides typically undergo oxidative addition with Pd(0) catalysts approximately 100–1000 times faster than the corresponding aryl bromides, enabling milder reaction conditions, shorter reaction times, and higher yields for late-stage functionalization. This differential reactivity is critical when coupling to sensitive or highly functionalized substrates in pharmaceutical synthesis.

cross-coupling iodo-arene Suzuki coupling Sonogashira

Ring Size Differentiation: Pyrrolidine vs. Piperidine Analog – Steric and Conformational Effects

The pyrrolidine ring (5-membered) in the target compound adopts a different conformational profile compared to the piperidine analog 3-(4-iodo-1H-pyrazol-1-yl)piperidine hydrochloride (CAS 1393442-38-0, 6-membered ring). Pyrrolidine exhibits a characteristic envelope or twist puckering with a pseudorotation barrier of ~0.1–0.5 kcal/mol, while piperidine undergoes chair-to-chair inversion with a barrier of ~10 kcal/mol. These conformational differences translate to distinct spatial presentation of the pyrazole ring and the iodine atom, which can lead to substantial variations in target binding affinity and selectivity in medicinal chemistry campaigns.

conformational constraint ring puckering structure-activity relationship

Commercial Availability and Procurement Cost Analysis: (R)- vs. (S)-Enantiomer

The (R)-enantiomer hydrochloride is commercially available from multiple suppliers with documented pricing. At Fluorochem, 100 mg is priced at £102.00 and 250 mg at £174.00, with inventory levels of 5+ and 3 units respectively. The (S)-enantiomer (CAS 2828444-29-5) is listed at £171.00 for 250 mg, representing a ~2% price differential for the same quantity. At CymitQuimica, 100 mg of the (R)-enantiomer is €319.00, while a 1 g scale is €1,266.00. These transparent price and availability data points enable direct procurement planning.

procurement cost analysis inventory management

(R)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride – Recommended Application Scenarios


Stereospecific Kinase Inhibitor Fragment Synthesis

The (R)-configured pyrrolidine-pyrazole scaffold serves as a core fragment for kinase inhibitor programs requiring defined stereochemistry at the solvent-exposed region. The 4-iodo handle enables rapid analog generation via Suzuki or Sonogashira coupling, while the (R)-configuration ensures consistent spatial orientation critical for structure-activity relationship (SAR) studies. Researchers prioritizing selective JAK, IRAK4, or Trk kinase inhibitors can directly incorporate this building block without the additional cost and time of chiral separation.

PET Tracer and Radioligand Precursor Development

The 4-iodo substituent serves as an ideal precursor for radioiodination (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) to generate imaging probes for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). The iodo-to-radioiodine exchange or tin-mediated radioiododestannylation (via the corresponding stannane derived from this iodide) enables late-stage radiolabeling of pharmacologically active compounds. The defined (R)-stereochemistry is essential for tracer specificity, as the (S)-enantiomer would produce a different biodistribution profile, confounding imaging data.

Chiral Building Block for Asymmetric Synthesis of CNS Drug Candidates

Pyrrolidine-containing pyrazoles are prevalent in central nervous system (CNS) drug discovery, where the (R)-pyrrolidine configuration can critically influence blood-brain barrier penetration and receptor subtype selectivity. The hydrochloride salt form allows direct dissolution in aqueous buffers for in vitro blood-brain barrier permeability assays (e.g., PAMPA-BBB or MDCK-MDR1), eliminating solvent interference. Researchers targeting dopamine D4, sigma, or 5-HT receptor subtypes benefit from the pre-defined (R)-stereochemistry to accelerate hit-to-lead optimization cycles.

High-Throughput Chemistry Library Enumeration

For medicinal chemistry groups executing parallel synthesis or library enumeration, the (R)-4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride provides a single, validated chiral building block for diversification at the 4-position. The iodo leaving group's superior reactivity enables reliable, high-conversion parallel coupling reactions with diverse boronic acids, alkynes, or amines, maximizing library success rates and minimizing reaction failure due to insufficient reactivity. The ≥95% purity specification ensures that library compounds meet the purity thresholds required for meaningful biological assay data.

Quote Request

Request a Quote for (R)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.